Cas no 2026013-43-2 (tert-butyl N-(cyanomethyl)-N-phenylcarbamate)

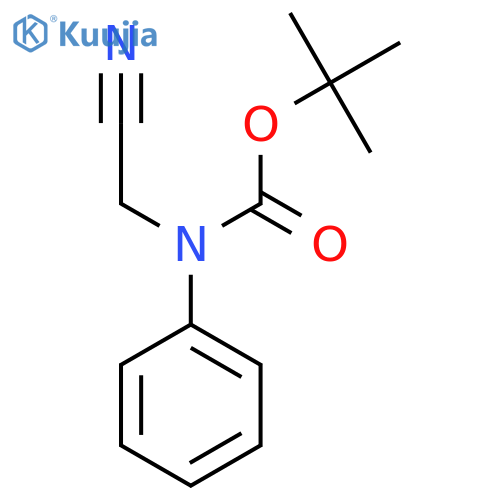

2026013-43-2 structure

商品名:tert-butyl N-(cyanomethyl)-N-phenylcarbamate

tert-butyl N-(cyanomethyl)-N-phenylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-(cyanomethyl)-N-phenylcarbamate

- 2026013-43-2

- EN300-7118704

-

- インチ: 1S/C13H16N2O2/c1-13(2,3)17-12(16)15(10-9-14)11-7-5-4-6-8-11/h4-8H,10H2,1-3H3

- InChIKey: WVIKSYJWSNLNRG-UHFFFAOYSA-N

- ほほえんだ: O(C(N(CC#N)C1C=CC=CC=1)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 232.121177757g/mol

- どういたいしつりょう: 232.121177757g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 305

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 53.3Ų

tert-butyl N-(cyanomethyl)-N-phenylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7118704-0.1g |

tert-butyl N-(cyanomethyl)-N-phenylcarbamate |

2026013-43-2 | 95.0% | 0.1g |

$364.0 | 2025-03-12 | |

| Enamine | EN300-7118704-0.25g |

tert-butyl N-(cyanomethyl)-N-phenylcarbamate |

2026013-43-2 | 95.0% | 0.25g |

$381.0 | 2025-03-12 | |

| Enamine | EN300-7118704-2.5g |

tert-butyl N-(cyanomethyl)-N-phenylcarbamate |

2026013-43-2 | 95.0% | 2.5g |

$810.0 | 2025-03-12 | |

| Enamine | EN300-7118704-5.0g |

tert-butyl N-(cyanomethyl)-N-phenylcarbamate |

2026013-43-2 | 95.0% | 5.0g |

$1199.0 | 2025-03-12 | |

| Enamine | EN300-7118704-0.5g |

tert-butyl N-(cyanomethyl)-N-phenylcarbamate |

2026013-43-2 | 95.0% | 0.5g |

$397.0 | 2025-03-12 | |

| Enamine | EN300-7118704-1.0g |

tert-butyl N-(cyanomethyl)-N-phenylcarbamate |

2026013-43-2 | 95.0% | 1.0g |

$414.0 | 2025-03-12 | |

| Enamine | EN300-7118704-10.0g |

tert-butyl N-(cyanomethyl)-N-phenylcarbamate |

2026013-43-2 | 95.0% | 10.0g |

$1778.0 | 2025-03-12 | |

| Enamine | EN300-7118704-0.05g |

tert-butyl N-(cyanomethyl)-N-phenylcarbamate |

2026013-43-2 | 95.0% | 0.05g |

$348.0 | 2025-03-12 |

tert-butyl N-(cyanomethyl)-N-phenylcarbamate 関連文献

-

Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

2026013-43-2 (tert-butyl N-(cyanomethyl)-N-phenylcarbamate) 関連製品

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量